
4-Oxazolidinone, 5-((3-ethyl-2(3H)-benzoxazolylidene)ethylidene)-3-heptyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one is a complex organic compound with a unique structure that includes a benzoxazole ring, a thioxooxazolidine ring, and a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with ethyl acetoacetate under acidic conditions. The resulting benzoxazole intermediate is then reacted with appropriate aldehydes and ketones to form the desired compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or thioxooxazolidine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-[(3-ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-2-thioxothiazolidin-4-one
- 5-(2-(3-ethyl-(3H)-benzoxazol-2-ylidene)ethylidene)-3-phenyl-2-thioxothiazolidin-4-one
Uniqueness
5-[(3-Ethyl-(3H)-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-thioxooxazolidine-4-one is unique due to its specific combination of structural features, including the benzoxazole and thioxooxazolidine rings, as well as the heptyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63123-23-9 |
|---|---|
Molecular Formula |
C21H26N2O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-[2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C21H26N2O3S/c1-3-5-6-7-10-15-23-20(24)18(26-21(23)27)13-14-19-22(4-2)16-11-8-9-12-17(16)25-19/h8-9,11-14H,3-7,10,15H2,1-2H3 |
InChI Key |
MYVBWGAQWCPQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3O2)CC)OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
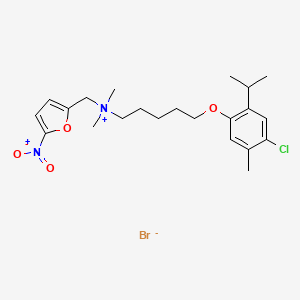
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
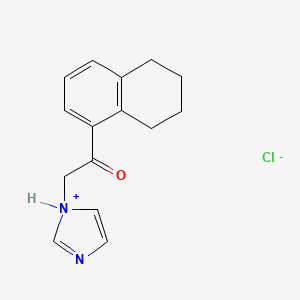
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
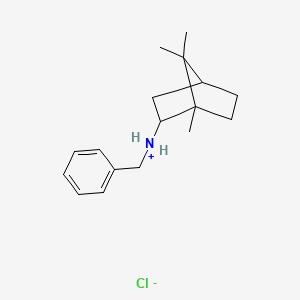

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

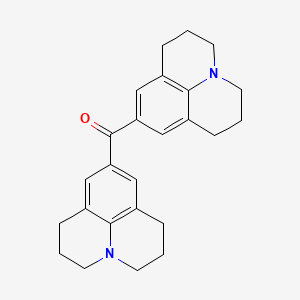
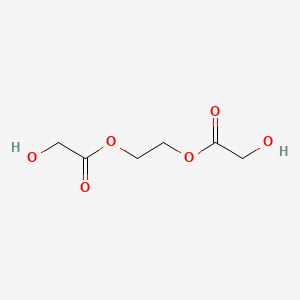
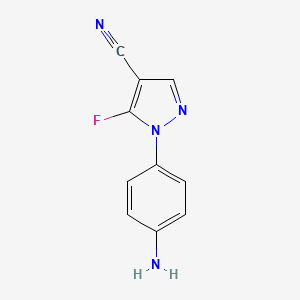
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)
